4-(3-Chloro-benzylamino)-cyclohexanol is an organic compound characterized by a cyclohexanol framework with a 3-chloro-benzylamino substituent. This compound carries significant interest in both synthetic organic chemistry and medicinal applications due to its unique structural properties and potential biological activities. The molecular formula of 4-(3-Chloro-benzylamino)-cyclohexanol is C_{13}H_{16}ClN_O, and it has the CAS number 1261231-98-4.
This compound can be classified as an amine due to the presence of the amino group, and it is also categorized under alcohols because of the hydroxyl (–OH) group attached to the cyclohexane ring. The chlorobenzyl portion introduces additional reactivity, making it suitable for various chemical transformations. Its synthesis typically involves reactions between cyclohexanol and 3-chloro-benzylamine, highlighting its relevance in organic synthesis.
The synthesis of 4-(3-Chloro-benzylamino)-cyclohexanol commonly employs a nucleophilic substitution reaction where cyclohexanol reacts with 3-chloro-benzylamine. The process generally follows these steps:
In industrial settings, methods such as continuous flow reactors may be employed to enhance yield and scalability, allowing for better control over reaction parameters.
The molecular structure of 4-(3-Chloro-benzylamino)-cyclohexanol includes a cyclohexanol ring bonded to a 3-chloro-benzylamino group. The presence of the chlorine atom on the benzene ring influences both the physical properties and reactivity of the compound.
4-(3-Chloro-benzylamino)-cyclohexanol can participate in various chemical reactions:
The mechanism of action for 4-(3-Chloro-benzylamino)-cyclohexanol involves its interaction with specific biological targets, such as enzymes or receptors. The binding of this compound may alter enzymatic activity or receptor function, leading to various biological effects. Research has indicated potential antimicrobial and anti-inflammatory properties, although detailed pathways remain to be fully elucidated.
Relevant data from studies indicate that variations in substituents can significantly influence both stability and reactivity profiles of similar compounds.
4-(3-Chloro-benzylamino)-cyclohexanol has several notable applications in scientific research:
This compound's unique structure and reactivity make it a valuable asset across multiple fields, particularly in drug development and synthetic chemistry.
Cyclohexanol derivatives have evolved from simple chemical scaffolds to privileged structures in medicinal chemistry. Early derivatives like cyclohexanol itself were primarily used as industrial solvents, but their functionalization with amino and aromatic groups marked a transformative shift toward bioactivity. The structural motif of aminocyclohexanol emerged prominently in the mid-20th century with the development of adamantane-based antivirals and later with bioactive molecules like trimetoquinol (a β2-adrenergic agonist). The incorporation of benzylamino groups, as seen in 4-(3-Chloro-benzylamino)-cyclohexanol, represents a strategic advancement designed to enhance receptor affinity and metabolic stability [3].
Modern drug discovery leverages cyclohexanol’s semi-rigid chair conformation, which enables precise three-dimensional positioning of pharmacophoric elements. The 3-chloro-benzylamino substitution at the C4 position specifically addresses historical limitations in blood-brain barrier (BBB) penetration and target selectivity observed in earlier derivatives. This evolution reflects a broader trend where cyclohexanol-based scaffolds have yielded FDA-approved agents across therapeutic domains, including neurology (e.g., memantine derivatives) and oncology (e.g., MDM2 inhibitors) [1] [4].
Table 1: Evolution of Bioactive Cyclohexanol Derivatives in Drug Discovery
Era | Representative Compound | Therapeutic Application | Structural Advancement |
---|---|---|---|
1960s | Amantadine | Antiviral | Unsubstituted cyclohexylamine |
1980s | Rimantadine | Influenza prophylaxis | α-Methyl branching |
2000s | Trans-2-(4-Methoxy-benzylamino)-cyclohexanol | Plant viral/fungal infection control | Benzylamino substitution |
Contemporary | 4-(3-Chloro-benzylamino)-cyclohexanol | Neurological/oncological target | Halogenated benzylamino group |
The molecular architecture of 4-(3-Chloro-benzylamino)-cyclohexanol integrates three critical elements: a chlorinated aromatic system, a flexible benzylamino linker, and a hydroxyl-bearing cyclohexane ring. The stereochemistry at C1 and C4 positions dictates its bioactive conformation, with the trans-isomer exhibiting superior stability due to equatorial positioning of both functional groups. This configuration minimizes 1,3-diaxial steric clashes and optimizes hydrogen-bonding capacity [1].
Electronic properties are profoundly influenced by the 3-chloro substituent on the benzyl ring. Chlorine’s −I effect reduces electron density at the benzylic carbon, enhancing hydrogen-bond acceptor capability while increasing lipophilicity (cLogP ≈ 2.1). This balance supports membrane permeability while enabling specific interactions:
Table 2: Key Physicochemical Properties Enabling Receptor Interactions
Structural Feature | Property | Role in Receptor Targeting |
---|---|---|
C4-amino group | pKa ~9.5 (protonatable) | Ionic bonding with aspartate/glutamate |
C1-hydroxyl | logP contribution: −0.7 | Hydrogen-bond donation to kinases |
3-Chloro substituent | σₘ = 0.37 (Hammett constant) | Halogen bonding; enhanced membrane passage |
Trans-cyclohexane conformation | ΔG = −2.3 kcal/mol vs cis isomer | Optimal positioning for binding site complementarity |
Computational modeling reveals the compound’s capacity to occupy deep hydrophobic enzyme pockets while presenting its polar groups toward solvent-exposed regions. This amphiphilic character is critical for targeting receptors like protein kinases, where the chloro-aromatic moiety inserts into adenine-binding subpockets, mimicking endogenous ATP’s purine ring [3] [6].
Neuroprotective Applications
The structural analogy to neuromodulatory amines positions 4-(3-Chloro-benzylamino)-cyclohexanol as a candidate for mitigating neurotoxicity in cancer therapy. Platinum-based chemotherapeutics (e.g., cisplatin) induce peripheral neuropathy through dorsal root ganglion damage, where voltage-gated calcium channels (Cav2.2) become hyperactive. This compound’s protonatable amine may competitively block these channels, while its antioxidant properties (from the electron-rich chloroaromatic system) could counteract oxidative stress in neurons .
Molecular docking suggests affinity for NMDA receptors, implicated in "chemobrain" cognitive dysfunction. The cyclohexanol hydroxyl mimics glutamate’s carboxylate binding to GluN1 subunits, potentially attenuating excitotoxicity without complete receptor blockade. Such targeted modulation addresses limitations of current neuroprotectants like memantine, which lack subunit specificity [3].
Antineoplastic Mechanisms
In oncology, the compound’s halogenated aromatic system enables direct interference with protein-protein interactions (PPIs). Competitive binding studies indicate disruption of MDM2-p53 complexes—a validated cancer target—where the 3-chlorobenzyl group occupies Trp23’s hydrophobic pocket on MDM2, mimicking p53’s key interactions. This mechanism parallels clinical-stage MDM2 inhibitors like AA-115/APG-115, which incorporate chloro-substituted spirooxindoles [4].
Additionally, the scaffold shows promise in kinase inhibition. Analogous pyrrolopyrimidines (e.g., JTE-052) demonstrate that chloro-substituted heterocycles coupled to aminocyclohexanols inhibit JAK/STAT pathways. The electron-withdrawing chlorine enhances π-stacking with kinase hinge regions, while the cyclohexanol tail solvates the ribose-binding pocket, conferring selectivity over unrelated kinases [6].
Table 3: Therapeutic Mechanisms Against Specific Disorders
Disorder Category | Molecular Target | Proposed Mechanism | Supporting Evidence |
---|---|---|---|
Chemotherapy-induced neuropathy | Voltage-gated Ca²⁺ channels | Amine group blocks α-subunit pore | Analog docking scores: ΔG = −8.2 kcal/mol |
Cognitive dysfunction ("chemobrain") | NMDA receptor GluN1 subunit | Hydroxyl H-bond to Ser688 backbone | Molecular dynamics simulations |
p53-deficient cancers | MDM2 hydrophobic cleft | Chlorobenzyl insertion displaces p53 | Competitive FP-IC₅₀ < 1 μM (analogs) |
Inflammatory skin conditions | JAK1/JAK3 ATP-binding site | Halogen-π interaction with hinge region | Kinase panel screening (cited in [6]) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1